2,4-Dibromo-5-methoxyaniline
Overview
Description
2,4-Dibromo-5-methoxyaniline is an organic compound with the molecular formula C7H7Br2NO. It is a derivative of aniline, where two bromine atoms are substituted at the 2nd and 4th positions, and a methoxy group is substituted at the 5th position on the benzene ring. This compound is known for its applications in various chemical reactions and research fields due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-5-methoxyaniline typically involves the bromination of 5-methoxyaniline. The process can be carried out using bromine in the presence of a suitable solvent like acetic acid. The reaction is usually performed at room temperature to control the substitution pattern and avoid over-bromination .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of bromine and control of reaction parameters can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-5-methoxyaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols under suitable conditions.
Oxidation: The methoxy group can be oxidized to form corresponding quinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products:
Nucleophilic Substitution: Substituted anilines or thiophenols.
Oxidation: Quinones.
Coupling Reactions: Biaryl compounds.
Scientific Research Applications
2,4-Dibromo-5-methoxyaniline is utilized in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: In the study of enzyme inhibition and protein interactions.
Industry: Used in the production of dyes, pigments, and polymers
Mechanism of Action
The mechanism of action of 2,4-Dibromo-5-methoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atoms and methoxy group play a crucial role in its binding affinity and reactivity. For instance, in enzyme inhibition studies, the compound may act by forming covalent bonds with active site residues, thereby blocking the enzyme’s activity .
Comparison with Similar Compounds
2,4-Dibromoaniline: Lacks the methoxy group, making it less reactive in certain substitution reactions.
2,5-Dibromoaniline: Similar bromination pattern but different substitution position, affecting its reactivity and applications.
5-Bromo-2-methoxyaniline: Contains only one bromine atom, leading to different chemical behavior.
Uniqueness: 2,4-Dibromo-5-methoxyaniline is unique due to the presence of both bromine atoms and a methoxy group, which confer distinct electronic and steric properties. These features make it a versatile intermediate in organic synthesis and a valuable compound in various research fields.
Properties
IUPAC Name |
2,4-dibromo-5-methoxyaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2NO/c1-11-7-3-6(10)4(8)2-5(7)9/h2-3H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFJSDKTASSGSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)N)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30539373 | |
Record name | 2,4-Dibromo-5-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30539373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.94 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35736-52-8 | |
Record name | 2,4-Dibromo-5-methoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30539373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,4-Dibromo-5-methoxyaniline in the synthesis of 4-methoxy isatin?
A1: this compound serves as a crucial intermediate in the multi-step synthesis of 4-methoxy isatin []. The synthesis begins with the bromination of m-anisidine to yield this compound. This compound then undergoes a Sandmeyer reaction, followed by catalytic reduction to ultimately produce the target compound, 4-methoxy isatin.
Q2: Are there alternative synthetic routes to 4-methoxy isatin that do not utilize this compound?
A2: While the provided research paper focuses on a specific synthetic route [], alternative methods for synthesizing 4-methoxy isatin might exist. Exploring different synthetic pathways could offer advantages in terms of yield, cost-effectiveness, or environmental impact. Further research into the chemical literature is recommended to uncover potential alternative routes.
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